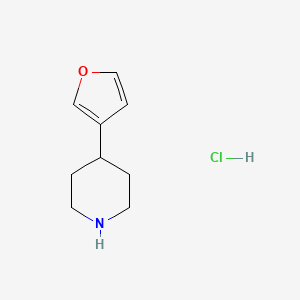

4-(Furan-3-yl)piperidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

690261-79-1 |

|---|---|

Molecular Formula |

C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

4-(furan-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h3,6-8,10H,1-2,4-5H2;1H |

InChI Key |

ZRCFSMVIRHPSEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=COC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Furan 3 Yl Piperidine Hydrochloride and Analogous Furan Substituted Piperidine Derivatives

Retrosynthetic Analysis and Key Disconnections for the 4-(Furan-3-yl)piperidine (B3153663) Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by progressively breaking it down into simpler, commercially available starting materials. amazonaws.com For the 4-(Furan-3-yl)piperidine scaffold, the primary disconnection points involve the carbon-nitrogen and carbon-carbon bonds that form the piperidine (B6355638) ring and the bond connecting the furan (B31954) and piperidine rings.

A logical retrosynthetic approach would involve two main disconnections:

C-N Bond Disconnection: Breaking the bonds of the piperidine ring can lead to a linear amino alcohol or a related precursor, which can then be cyclized. This is a common strategy in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org

C-C Bond Disconnection: The bond between the furan and piperidine rings can be disconnected, suggesting a coupling reaction between a suitable furan derivative and a piperidine precursor. This approach allows for a convergent synthesis where the two heterocyclic rings are prepared separately and then joined.

These disconnections lead to several potential synthetic pathways, which are explored in the following sections.

Established and Emerging Synthetic Routes for Furan-Substituted Piperidines

A variety of synthetic methods have been developed for the construction of furan-substituted piperidines, ranging from classical reduction strategies to modern coupling reactions.

Hydrogenation and Reductive Strategies for Piperidine Ring Formation from Precursors (e.g., Pyridine (B92270) Derivatives)

The hydrogenation of pyridine derivatives is a well-established and widely used method for the synthesis of piperidines. nih.gov This approach is attractive due to the commercial availability of a wide range of substituted pyridines. The reaction typically involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring using various catalysts and hydrogen sources.

| Catalyst System | Hydrogen Source | Conditions | Notes |

| Rh/C | H₂ (5 atm) | 80 °C, water | Effective for various heteroaromatic compounds, including furans and pyridines. organic-chemistry.org |

| RuCl₃·xH₂O | Borane-ammonia (H₃N-BH₃) | - | Provides good yields of alicyclic heterocycles. organic-chemistry.org |

| Iridium(III) complex | - | Low catalyst loading | Robust and selective for ionic hydrogenation of pyridines to functionalized piperidines. chemrxiv.org |

| Rhodium catalyst | - | - | Used for rhodium-catalyzed reductive transamination of pyridinium (B92312) salts to chiral piperidines. researchgate.net |

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when other reducible functional groups are present in the molecule.

Intramolecular and Intermolecular Cyclization Reactions for Piperidine Core Construction

Cyclization reactions provide a powerful tool for constructing the piperidine ring from acyclic precursors. researchgate.net Both intramolecular and intermolecular strategies are employed.

Intramolecular Cyclization: This approach involves the ring closure of a linear molecule containing both the nitrogen atom and the necessary carbon chain. A common strategy is the reductive amination of δ-amino ketones or the cyclization of amino alcohols. nih.gov Tandem Prins cyclization reactions have also been utilized to construct piperidine scaffolds. researchgate.netiitg.ac.in

Intermolecular Cyclization: This involves the reaction of two or more separate molecules to form the piperidine ring. The Dieckmann condensation of diesters to form β-keto esters, which can then be converted to piperidones, is a classic example. dtic.mil

Convergent Coupling Methodologies for Furan-Piperidine Linkage (e.g., Metal-Catalyzed Cross-Coupling)

Convergent synthesis, where the furan and piperidine moieties are synthesized separately and then coupled, offers significant flexibility. Metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. acs.orgmdpi.comnih.gov

Commonly used cross-coupling reactions include:

Suzuki Coupling: Reaction of a furan boronic acid or ester with a piperidine halide or triflate. mdpi.com

Negishi Coupling: Coupling of a furan organozinc reagent with a piperidine halide. mdpi.com

Buchwald-Hartwig Amination: Formation of the C-N bond between a furan halide and a piperidine amine.

These reactions are typically catalyzed by palladium, nickel, or other transition metals and offer high efficiency and functional group tolerance. acs.orgnih.govbeilstein-journals.orgrsc.org

Advanced and Sustainable Synthetic Approaches in Heterocyclic Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including piperidines, to develop more environmentally friendly and efficient processes. researchgate.netnih.gov

Implementation of Green Chemistry Principles in Piperidine Synthesis

Several green chemistry principles are relevant to the synthesis of 4-(Furan-3-yl)piperidine hydrochloride and its analogs:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This can be achieved through addition reactions and catalytic cycles that minimize the formation of byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent or employing enzymatic reactions can significantly reduce the environmental impact. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org The development of highly active catalysts that operate under mild conditions is a key aspect of this principle.

Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify synthetic routes and reduce waste. acs.org

An example of a green approach is the one-pot multicomponent synthesis of polysubstituted tetrahydropyridines, which can be further converted to piperidin-4-ones. researchgate.net Such strategies improve efficiency and reduce the number of synthetic steps and purification procedures.

One-Pot Multi-Component Reactions for Efficient Heterocyclic Assembly

One-pot multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic structures like furan-substituted piperidines from simple starting materials in a single step. tubitak.gov.trnih.gov These reactions are advantageous due to their operational simplicity, high atom economy, and the ability to generate molecular diversity. tubitak.gov.tr

A notable example involves the synthesis of highly functionalized furans through a one-pot reaction of arylglyoxals, acetylacetone, and phenols in the presence of triethylamine (B128534). tubitak.gov.trnih.gov This method, while not directly producing piperidines, demonstrates the efficient assembly of the furan core, a key component of the target molecule. Another approach involves the acid-promoted one-pot synthesis of substituted furans from γ-alkynyl ketones, which proceed through an allene (B1206475) intermediate. nih.gov

In the context of piperidine synthesis, MCRs have been employed to construct the piperidine ring itself. For instance, a three-component reaction between 4-hydroxycoumarin, arylglyoxals, and alkyl isocyanides can yield furocoumarin derivatives, showcasing the assembly of furan-annulated systems. researchgate.net A Mannich-type three-component reaction has also been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org This reaction utilizes a functionalized dienolate and provides a versatile intermediate for creating a variety of chiral piperidine compounds. rsc.org

The following table summarizes key aspects of one-pot multi-component reactions for the synthesis of furan and piperidine derivatives.

| Reaction Type | Reactants | Product Type | Key Features |

| Furan Synthesis | Arylglyoxals, Acetylacetone, Phenols | Functionalized Furans | Catalyst-free, high yields, simple workup. tubitak.gov.trnih.gov |

| Furan Synthesis | γ-Alkynyl Ketones | Substituted Furans | Acid-promoted, proceeds via allene intermediate. nih.gov |

| Furocoumarin Synthesis | 4-Hydroxycoumarin, Arylglyoxals, Alkyl Isocyanides | Furocoumarins | High yields, isocyanide-based MCR. researchgate.net |

| Piperidine Synthesis | Functionalized Dienolate, Aldehyde, Amine | Chiral Dihydropyridinones | Biosynthesis-inspired, stereoselective, versatile intermediate. rsc.org |

Catalytic Strategies (Organo- and Metal-Catalysis) for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in the synthesis of furan-substituted piperidines, offering pathways with enhanced selectivity and efficiency. Both organocatalysis and metal-catalysis have been successfully applied to these synthetic challenges.

Metal-Catalysis: Transition metal catalysts are widely used for the synthesis of piperidines through the hydrogenation of pyridine precursors. nih.gov A significant advancement is the direct synthesis of piperidine from the bio-based platform chemical furfural (B47365). nih.gov This transformation is achieved using a unique Ru₁CoNP/HAP surface single-atom alloy (SSAA) catalyst in the presence of ammonia (B1221849) and hydrogen under relatively mild conditions, affording piperidine in up to 93% yield. nih.gov The resulting piperidine can then be converted to piperidine hydrochloride by treatment with aqueous hydrochloric acid. nih.gov

Various other metal catalysts, including those based on gold, platinum, and ruthenium, are employed in cycloisomerization reactions to form the furan ring. researchgate.net Palladium-catalyzed reactions are also prominent in the synthesis of functionalized furans, where the choice of oxidant is crucial for achieving high yields. researchgate.net Cobalt-porphyrin complexes have been shown to catalyze the formation of piperidines from linear aldehydes via radical cyclization of cobalt(III)-carbene intermediates. dntb.gov.ua

Organocatalysis: Organocatalysis provides a complementary, metal-free approach to the synthesis of polysubstituted piperidines. An O-TMS protected diphenylprolinol catalyst has been used in a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. nih.gov This method allows for the one-step formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. nih.gov A hybrid bio-organocatalytic cascade has also been developed, which utilizes a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, leading to the synthesis of 2-substituted piperidines. ucd.ie

The table below highlights various catalytic strategies for the synthesis of piperidine and furan derivatives.

| Catalyst Type | Catalyst Example | Transformation | Substrates | Product |

| Metal-Catalysis | Ru₁CoNP/HAP | Reductive Amination/Rearrangement | Furfural, NH₃, H₂ | Piperidine |

| Metal-Catalysis | [Co(TPP)] | Radical Cyclization | Linear Aldehydes | Substituted Piperidines |

| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Aldehydes, Nitroolefins | Polysubstituted Piperidines |

| Bio-organocatalysis | Transaminase/Organocatalyst | Cascade Reaction | Amine, Aldehyde | 2-Substituted Piperidines |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize furan-piperidine scaffolds is crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Pathways and Identification of Reactive Intermediates (e.g., Furan Oxidation-Rearrangement)

The conversion of furfural to piperidine over a Ru₁CoNP/HAP catalyst involves a cascade of reactions. nih.gov Kinetic studies and Density Functional Theory (DFT) calculations have shed light on this pathway. nih.gov The process begins with the amination of furfural to furfurylamine, which is then hydrogenated to tetrahydrofurfurylamine (B43090) (THFAM). nih.gov The key step is the ring rearrangement of THFAM. DFT calculations suggest that the Ru₁CoNP surface facilitates the direct ring opening of THFAM to form a 5-amino-1-pentanol (B144490) intermediate, which subsequently cyclizes to piperidine. nih.gov

Another important transformation is the oxidation and fragmentation of the furan ring. Furans can be converted into alkynoic acids upon oxidation with singlet oxygen, proceeding through a dual C-C double-bond cleavage. thieme-connect.de This fragmentation highlights a potential pathway for the degradation or transformation of the furan moiety under specific oxidative conditions.

Strategies for Stereochemical Control and Diastereoselectivity in Furan-Piperidine Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of substituted piperidines, which often contain multiple stereocenters. Several strategies have been developed to address this.

A stereoselective three-component vinylogous Mannich-type reaction has been shown to produce chiral dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidine structures. rsc.org The stereochemistry of the final products is influenced by the chiral nature of the starting materials and the reaction conditions.

In cycloaddition reactions involving furans, such as the (4+3) cycloaddition of oxyallyls, stereoselectivity can be controlled through the use of chiral auxiliaries. rsc.org For instance, chiral oxazolidinones have been found to direct the stereochemical outcome of the cycloaddition through stabilizing CH–π interactions in the transition state, rather than through simple steric hindrance. rsc.org DFT calculations have been instrumental in understanding these unexpected transition state conformations and the origins of stereoselectivity. rsc.orgacs.org

The synthesis of specific diastereoisomers of substituted piperidines can also be achieved through conformational control. For example, cis-piperidines, accessed via pyridine hydrogenation, can be transformed into their trans-diastereoisomers under unified reaction conditions. rsc.org Diastereoselective lithiation and trapping of piperidines is another powerful technique for accessing specific trans-isomers. rsc.org

Spectroscopic and Crystallographic Characterization of Furan Piperidine Derivatives

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-(Furan-3-yl)piperidine (B3153663) hydrochloride, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm the molecular formula (C₉H₁₄ClNO).

The electron ionization (EI) mass spectrum of the free base, 4-(furan-3-yl)piperidine, would be expected to show a molecular ion peak (M⁺). The fragmentation pattern would likely involve characteristic cleavages of the piperidine (B6355638) and furan (B31954) rings. The piperidine ring can undergo α-cleavage (loss of a radical from the carbon adjacent to the nitrogen), leading to a stable iminium ion. xml-journal.net Cleavage of the bond between the two rings could also occur. The fragmentation of phenylpiperazine analogues often involves cleavage of the C-N bonds of the piperidine ring and the bond between the piperidine and the aromatic ring. xml-journal.net For instance, the mass spectrum of piperidine itself shows a base peak at m/z 84, corresponding to the loss of a hydrogen atom. nist.gov

Table 2: Predicted Mass Spectrometry Data for 4-(Furan-3-yl)piperidine This table is predictive and based on the structure C₉H₁₃NO.

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 152.1070 |

| [M+Na]⁺ | 174.0889 |

| [M]⁺ | 151.0997 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 4-(Furan-3-yl)piperidine hydrochloride, the IR spectrum would exhibit characteristic absorption bands for the N-H bond of the piperidinium (B107235) ion, C-H bonds of the aromatic and aliphatic systems, and C-O and C=C bonds of the furan ring.

The IR spectrum of piperidine hydrochloride shows characteristic peaks for N-H stretching, C-H stretching, and N-H bending. chemicalbook.comnih.gov The furan ring would be identified by C-H stretching of the sp² carbons, C=C stretching, and C-O-C stretching vibrations. mdpi.com

Table 3: Typical Infrared Absorption Bands for this compound This table is based on typical values for piperidine hydrochloride and furan moieties.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Piperidinium) | Stretching | 2500-3000 (broad) |

| C-H (Furan) | Stretching | 3100-3150 |

| C-H (Piperidine) | Stretching | 2850-2950 |

| C=C (Furan) | Stretching | ~1500, ~1600 |

| N-H (Piperidinium) | Bending | 1560-1640 |

| C-O-C (Furan) | Stretching | 1000-1300 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide definitive information on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the furan and piperidine rings. nih.gov

Furthermore, crystallographic analysis would elucidate the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the piperidinium N-H group, the chloride anion, and potentially the furan oxygen atom. In the crystal structure of related heterocyclic hydrochloride salts, the chloride anion is typically involved in hydrogen bonding with the protonated nitrogen atom. nih.gov For example, the crystal structure of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide reveals details about the planarity and dihedral angles between the rings. researchgate.net

Elemental Analysis for Empirical Formula Confirmation and Compound Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to assess the purity of the sample. For this compound (C₉H₁₄ClNO), the theoretical elemental composition would be calculated and compared to the experimental results. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. rsc.orgcardiff.ac.uk

Table 4: Theoretical Elemental Analysis for C₉H₁₄ClNO

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.60 |

| Hydrogen (H) | 7.52 |

| Chlorine (Cl) | 18.89 |

| Nitrogen (N) | 7.46 |

| Oxygen (O) | 8.53 |

Computational and Theoretical Studies of Furan Piperidine Systems

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of furan-piperidine systems. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size. nih.govrowansci.com

Studies on related heterocyclic systems have demonstrated the utility of DFT in predicting various molecular properties. nih.gov For instance, calculations can determine the distribution of electron density, which is crucial for understanding how the molecule interacts with its environment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of reactivity. mdpi.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Reactivity descriptors such as electron affinity, ionization potential, and chemical potential can be derived from DFT calculations to predict the sites within the molecule that are most likely to undergo electrophilic or nucleophilic attack. nih.gov For example, in a study on furan (B31954), DFT calculations identified specific atoms with a higher affinity to accept or donate electrons, highlighting potential interaction sites. mdpi.com

The stability of different conformations of the furan-piperidine scaffold can also be assessed by calculating their relative energies. researchgate.net These calculations can help identify the most stable geometric arrangement of the molecule in the gas phase or in solution, which is essential for understanding its behavior in different environments. DFT has been successfully used to optimize the geometry of similar heterocyclic compounds, with results showing good agreement with experimental data. researchgate.net

Table 1: Examples of Reactivity Descriptors Calculated using DFT

| Descriptor | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Measures the ability of a molecule to accept an electron. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Measures the tendency of a molecule to donate an electron. |

| Chemical Potential | A measure of the escaping tendency of a molecule from a phase. | Relates to the reactivity of the molecule. |

| Global Softness | A measure of the polarizability of the molecule. | Indicates the molecule's ability to react. |

This table is illustrative and based on general DFT studies of heterocyclic compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis, Flexibility, and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For furan-piperidine systems, MD simulations provide valuable insights into conformational analysis, molecular flexibility, and interactions with solvents. mdpi.com

MD simulations can explore the potential energy surface of a molecule, revealing the different conformations it can adopt and the transitions between them. researchgate.net This is particularly important for a molecule like 4-(Furan-3-yl)piperidine (B3153663) hydrochloride, which has a flexible piperidine (B6355638) ring. The simulations can identify the most populated conformational states and the energetic barriers between them. nih.gov

The flexibility of the furan-piperidine scaffold can be analyzed by monitoring the root-mean-square deviation (RMSD) of atomic positions over the course of a simulation. mdpi.com This provides a measure of how much the structure deviates from its initial conformation, highlighting rigid and flexible regions of the molecule.

Furthermore, MD simulations are crucial for understanding how the molecule interacts with its solvent environment. By explicitly including solvent molecules (such as water) in the simulation, it is possible to study the formation of hydrogen bonds and other non-covalent interactions. mdpi.com These interactions can significantly influence the conformation and properties of the molecule in solution. The solvent accessible surface area (SASA) can be calculated to quantify the extent to which the molecule is exposed to the solvent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For furan-piperidine derivatives, QSAR models can be developed to guide scaffold optimization and predict the activity of new, unsynthesized compounds. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of the molecules. nih.gov These descriptors can be categorized into different types, such as constitutional, topological, geometric, and electronic descriptors.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. nih.govresearchgate.net The predictive power of the QSAR model is then evaluated using internal and external validation techniques. nih.govnih.gov

A robust QSAR model can provide valuable information about which structural features are important for the desired biological activity. mdpi.com For example, a model might reveal that a certain substituent at a specific position on the piperidine or furan ring increases or decreases activity. This information can then be used to design new derivatives with improved properties. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the composition of the molecule. |

| Topological | Connectivity indices, shape indices | Information about the connectivity and branching of the molecule. |

| Geometric (3D) | Surface area, volume, moments of inertia | Information about the three-dimensional shape and size of the molecule. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Information about the electronic properties and reactivity of the molecule. |

| Hydrophobic | LogP | Information about the lipophilicity of the molecule. |

This table is illustrative and based on general QSAR modeling principles. nih.govnih.gov

Molecular Docking for Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov For 4-(Furan-3-yl)piperidine hydrochloride, molecular docking can be used to predict its binding mode and affinity to a specific biological target. researchgate.net

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the binding site of the receptor and then scoring these conformations to estimate the binding affinity. ijfmr.com The scoring functions are designed to approximate the free energy of binding.

Molecular docking studies can provide detailed information about the interactions between the ligand and the receptor at the atomic level. nih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. nih.gov For example, docking studies on similar piperidine derivatives have revealed crucial interactions with specific amino acid residues in the binding pocket of a target protein. nih.gov

The results of molecular docking can be used to:

Predict the binding affinity of a compound to a target protein.

Elucidate the mechanism of action of a compound.

Guide the design of new compounds with improved binding affinity and selectivity.

Investigation of Conformational Preferences and Energy Landscapes of Furan-Piperidine Derivatives

The biological activity of a molecule is often closely linked to its three-dimensional structure and conformational preferences. nih.gov Computational methods can be used to investigate the conformational preferences and energy landscapes of furan-piperidine derivatives.

The piperidine ring can exist in different conformations, such as chair, boat, and twist-boat. The relative stability of these conformations is influenced by the substituents on the ring. researchgate.netnih.gov Computational studies, often in combination with experimental techniques like NMR spectroscopy, can determine the preferred conformation of the piperidine ring in furan-piperidine derivatives. researchgate.netnih.gov

The orientation of the furan ring relative to the piperidine ring is another important conformational feature. By rotating the bond connecting the two rings and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy (preferred) and high-energy (disfavored) conformations.

Understanding the conformational preferences and the energy landscape of furan-piperidine derivatives is crucial for rational drug design. The conformation that the molecule adopts when it binds to its biological target (the bioactive conformation) may not be the lowest energy conformation in solution. researchgate.net Therefore, knowledge of the energy cost associated with adopting the bioactive conformation is important for designing potent ligands.

Chemical Reactivity and Functionalization of the 4 Furan 3 Yl Piperidine Framework

Reactions and Transformations of the Piperidine (B6355638) Moiety

The piperidine ring, a common motif in pharmaceuticals, offers several avenues for functionalization, primarily at the nitrogen atom and, with more advanced methods, at its carbon centers.

N-Alkylation and N-Acylation Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring in 4-(furan-3-yl)piperidine (B3153663) is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. For instance, the reaction of a piperidine with an alkyl bromide in the presence of potassium carbonate in DMF is a standard procedure for N-alkylation. Alternatively, reductive amination provides another route to N-alkylated products.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine to scavenge the acid byproduct. For example, the acylation of a piperidine derivative can be performed using acetic anhydride and triethylamine in a solvent like dichloromethane (B109758) at room temperature.

| Reaction Type | Reactants | Reagents & Conditions | Product | Reference |

| N-Alkylation (Analogous) | Piperidine, Alkyl Bromide | K2CO3, DMF, Room Temperature | N-Alkylpiperidine | nih.gov |

| N-Alkylation (Analogous) | 1-Benzyl-4-piperidine ethyl formate | Vitride complex, Hexamethylene, 0°C | 1-Benzyl-4-piperidine formaldehyde | google.com |

| N-Acylation (Analogous) | (4-fluorophenyl)(piperidin-4-yl)methanone, Acetic anhydride | Triethylamine, Dichloromethane, 0°C to Room Temp. | 1-Acetyl-4-(4-fluorobenzoyl)piperidine | |

| N-Acylation (Analogous) | 4-hydroxy phenyl piperazine (B1678402) dihydrobromide, Acetic anhydride | K2CO3, Ethanol/Water, 90-100°C | 1-acetyl-4-(4-hydroxy phenyl) piperazine | google.com |

Functionalization Reactions at the Piperidine Ring Carbons (e.g., C-H Activation, Substitutions)

Direct functionalization of the C-H bonds of the piperidine ring is a more challenging yet powerful strategy for introducing molecular complexity. Recent advances in catalysis have enabled selective reactions at various positions of the piperidine ring.

Palladium-catalyzed C-H activation has emerged as a key method for the arylation of piperidines. The regioselectivity of these reactions can often be controlled by the choice of directing groups attached to the piperidine nitrogen. For instance, palladium-catalyzed C-H arylation of N-Boc-piperidine has been shown to occur at the C-4 position. ijpcbs.com While direct C-H functionalization of 4-(furan-3-yl)piperidine itself is not widely reported, analogous systems demonstrate the feasibility of such transformations. For example, palladium-catalyzed transannular C-H arylation of alicyclic amines can be achieved, suggesting that with the appropriate catalyst and directing group, similar reactions could be applied to the 4-(furan-3-yl)piperidine framework. ijpcbs.com

Reactions and Transformations of the Furan (B31954) Moiety

The furan ring in 4-(furan-3-yl)piperidine is an electron-rich aromatic system, making it susceptible to electrophilic attack and various oxidative transformations.

Electrophilic Aromatic Substitution and Other Furan Ring Reactivity

Furan undergoes electrophilic aromatic substitution more readily than benzene. organic-chemistry.org The preferred sites of substitution are the C2 and C5 positions, which are ortho to the oxygen atom, due to the superior stabilization of the cationic intermediate formed during the reaction. google.comorganic-chemistry.orgresearchgate.net In the case of 3-substituted furans like 4-(furan-3-yl)piperidine, electrophilic attack is expected to occur predominantly at the C2 and C5 positions.

Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation (Vilsmeier-Haack reaction). orgsyn.org The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide, is a mild method for introducing a formyl group onto the furan ring, typically at the 2-position. researchgate.netjk-sci.comwikipedia.org Metalation of the furan ring followed by quenching with an electrophile is another versatile strategy for functionalization. researchgate.net

| Reaction Type | Substrate (Analogous) | Reagents & Conditions | Major Product | Reference |

| Formylation (Vilsmeier-Haack) | Furan | POCl3, DMF | Furan-2-carbaldehyde | researchgate.net |

| Nitration | Furan | Acetyl nitrate | 2-Nitrofuran | orgsyn.org |

| Sulfonation | Furan | Sulfur trioxide, Pyridine (B92270) | Furan-2-sulfonic acid | orgsyn.org |

| Chlorination | Furan | Chlorine, -40°C | 2-Chlorofuran | orgsyn.org |

Oxidative Transformations and Ring Modifications of the Furan System

The furan ring is susceptible to oxidation, which can lead to a variety of products, including ring-opened compounds or modified heterocyclic systems. Oxidative cleavage of furans can be a useful synthetic tool, for example, by serving as a masked carboxylic acid functionality. acs.org

Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can oxidize furans. nih.govorganic-chemistry.org Ozonolysis is another powerful method for cleaving the furan ring, leading to the formation of dicarbonyl compounds. rsc.orgmasterorganicchemistry.com The specific products of oxidation depend on the substituents present on the furan ring and the reaction conditions employed. For instance, the oxidation of some furan derivatives with m-CPBA in the presence of an acid can lead to rearranged products. nih.gov

Synthetic Utility as Building Blocks in Multi-Step Synthesis

The bifunctional nature of 4-(furan-3-yl)piperidine hydrochloride makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The piperidine nitrogen can be readily functionalized to introduce various side chains, while the furan ring can participate in a range of transformations, including cross-coupling reactions or serve as a precursor to other functionalities.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgnih.govsigmaaldrich.com A halogenated derivative of the furan ring in 4-(furan-3-yl)piperidine could be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl substituents. Conversely, if the piperidine is appropriately functionalized, it could participate in cross-coupling reactions to build more complex structures. The use of 4-arylpiperidines as key intermediates in the synthesis of pharmaceutically active compounds is well-documented. nih.gov

The ability to selectively modify either the piperidine or the furan moiety allows for a modular approach to the synthesis of compound libraries for drug discovery and development.

Cascade Reactions and Ring Rearrangements Involving Both Moieties

The simultaneous participation of both the furan and piperidine rings in orchestrated reaction sequences, such as cascade reactions and ring rearrangements, unlocks novel and complex chemical spaces. While specific, documented examples directly involving the this compound parent compound are limited in readily available literature, the inherent reactivity of its constituent moieties allows for the postulation of several potential transformations.

Cascade reactions initiated on either the furan or piperidine ring could propagate to involve the other, leading to the rapid construction of polycyclic systems. For instance, an intramolecular Diels-Alder reaction could be envisaged where the furan ring acts as a diene and a suitably appended dienophile on the piperidine nitrogen participates in the cycloaddition. Such a transformation would yield a complex, bridged ring system in a single, atom-economical step.

Ring rearrangements, often triggered by acidic or thermal conditions, can lead to profound structural modifications. One can surmise that under specific stimuli, the 4-(furan-3-yl)piperidine framework could undergo rearrangements like the aza-Cope rearrangement, particularly if the piperidine nitrogen is part of a more complex substituent. These reactions, while not explicitly reported for this specific molecule, represent a frontier of its chemical potential, promising access to unique molecular skeletons.

Incorporation into Complex Molecular Architectures and Scaffolds

The utility of this compound as a versatile building block is evident in its application in the synthesis of more complex molecular architectures and scaffolds. Its pre-defined three-dimensional structure and the orthogonal reactivity of the furan and piperidine moieties make it an attractive starting material for the synthesis of biologically relevant compounds.

The piperidine nitrogen offers a convenient handle for functionalization through N-alkylation, N-acylation, or participation in multicomponent reactions like the Ugi or Passerini reactions. These transformations allow for the introduction of diverse substituents and the extension of the molecular framework. The furan ring, on the other hand, can participate in a variety of reactions characteristic of electron-rich heterocycles, including electrophilic aromatic substitution, lithiation followed by reaction with electrophiles, and cycloaddition reactions.

A notable example of scaffold development involves the modification of the piperidine ring. For instance, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine (B1211576) D4 receptor antagonists highlights the potential for significant structural elaboration of the piperidine core, even when starting from a related piperidine derivative. nih.gov While not a direct utilization of 4-(furan-3-yl)piperidine, this work underscores the adaptability of the piperidine ring system for creating sophisticated molecular designs for specific biological targets.

The strategic incorporation of the 4-(furan-3-yl)piperidine unit into larger molecules can be guided by its role as a bioisosteric replacement for other chemical groups or as a rigid scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with a biological target.

Below is a table summarizing the potential reactions for the functionalization of the 4-(Furan-3-yl)piperidine framework:

| Moiety | Reaction Type | Potential Transformation |

| Piperidine | N-Alkylation | Introduction of alkyl groups on the nitrogen atom. |

| Piperidine | N-Acylation | Formation of amides by reaction with acyl chlorides or anhydrides. |

| Piperidine | Multicomponent Reactions | Participation in Ugi or Passerini reactions to build complex structures. |

| Furan | Electrophilic Substitution | Introduction of substituents onto the furan ring. |

| Furan | Lithiation/Electrophilic Quench | Functionalization of the furan ring at specific positions. |

| Furan | Cycloaddition Reactions | Participation as a diene in Diels-Alder reactions. |

This strategic approach to leveraging the distinct reactivity of each heterocyclic component allows for the systematic construction of diverse and complex molecular architectures, paving the way for the discovery of new chemical entities with tailored properties.

Advanced Analytical Methodologies for Heterocyclic Compounds

Chromatographic Techniques for Separation, Purification, and Purity Profiling

Chromatography is an indispensable tool in the analysis of heterocyclic compounds, providing the means to separate individual components from complex mixtures for purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 4-(Furan-3-yl)piperidine (B3153663) hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A simple, sensitive, and accurate RP-HPLC method can be established for the determination of piperidine (B6355638) and its salts. nih.govresearchgate.net

For instance, a typical method would employ a C18 column, a common choice for reversed-phase chromatography, with a mobile phase consisting of an aqueous component (like water with 0.1% phosphoric acid) and an organic modifier (such as acetonitrile). nih.govresearchgate.net Detection is often achieved using a UV detector, as the furan (B31954) ring provides a chromophore. For compounds lacking a strong chromophore, pre-column derivatization can be used. A technique involving derivatization with 4-toluene sulfonyl chloride has been successfully used for the analysis of piperidine, enhancing its detectability. nih.govresearchgate.net The method's validity is established through parameters like linearity, recovery, and the limit of detection (LOD) and quantitation (LOQ). nih.govresearchgate.net

The analysis of furanic compounds, the other structural component of the target molecule, has also been well-documented using HPLC. Methods have been established for the quantitative analysis of various furan derivatives, often employing a diode array detector for comprehensive spectral information. shimadzu.com

Table 1: Example HPLC Method Parameters for Piperidine Analysis

| Parameter | Condition | Reference |

| Column | Inertsil C18 (250 x 4.6 mm) | nih.gov |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30°C | nih.gov |

| Detection | UV | nih.gov |

| Derivatizing Agent | 4-Toluene Sulfonyl Chloride | nih.gov |

| Linearity Range | 0.44-53.33 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.44 µg/mL | nih.gov |

Gas Chromatography (GC) for Volatile Furan-Piperidine Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While 4-(Furan-3-yl)piperidine hydrochloride itself is non-volatile due to its salt form, the corresponding free base or other volatile derivatives can be analyzed by GC. This technique is particularly relevant for profiling volatile impurities or related substances that might be present.

The analysis of furan and its volatile derivatives by GC is a well-established practice, often necessitated by their presence as process contaminants in food and other materials. restek.com Due to their high volatility, sample preparation techniques like headspace (HS) sampling or headspace solid-phase microextraction (HS-SPME) are commonly employed to extract and concentrate the analytes before GC analysis. restek.comchromatographyonline.com

Separation is typically achieved on a capillary column, such as a non-polar HP-5MS column, which can effectively separate various furan isomers. mdpi.comnih.govresearchgate.net For example, a method for analyzing furan and 10 of its derivatives demonstrated separation within 9.5 minutes using an HP-5MS column. mdpi.comnih.gov The choice of GC column is critical; non-polar phases are often suggested to be better for the separation of furans. researchgate.net

Hyphenated Techniques for Comprehensive Molecular Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of tandem mass spectrometry. It is an invaluable tool for the analysis of piperidine-containing compounds in complex matrices. researchgate.netnih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (commonly using electrospray ionization - ESI) and subjected to multiple stages of mass analysis. nih.gov The first stage selects the molecular ion (precursor ion) of the target compound, which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure and are analyzed in the second stage. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for reliable identification and quantification even at very low concentrations. shimadzu.com

Studies on piperidine alkaloids have demonstrated the power of LC-MS/MS to identify and elucidate the structures of numerous derivatives within a single analysis. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide crucial information for structural confirmation. nih.gov For example, the neutral loss of water or acetic acid has been identified as a major fragmentation pathway for certain piperidine alkaloids. nih.gov

Table 2: LC-MS/MS for Alkaloid Analysis

| Application | Technique | Key Findings | Reference |

| Piperidine Alkaloids in Lobelia inflata | HPLC-DAD and LC-MS/MS | Identification of 13 alkaloids, including three reported for the first time. | researchgate.net |

| Pyrrolizidine Alkaloids in Foods | UPLC-MS/MS | Development of a quantitative method for 35 PAs with LOQs as low as 0.6 µg/kg. | |

| Homologous Piperidine Alkaloids | ESI-MS/MS and EI-MS | Elucidation of fragmentation mechanisms for structural characterization. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile and semi-volatile compounds. For furan-piperidine derivatives that are amenable to GC, this technique offers unparalleled performance. restek.com

After separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared against spectral libraries for positive identification. The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the analyte. researchgate.netresearchgate.net

GC-MS, and particularly its tandem version (GC-MS/MS), is the preferred method for detecting trace amounts of furan and its derivatives. mdpi.comresearchgate.net The use of MS/MS in multiple reaction monitoring (MRM) mode significantly enhances selectivity and sensitivity, which is crucial when dealing with complex matrices where interferences may be present. mdpi.commdpi.com This approach has been successfully used to develop methods for the simultaneous determination of furan and numerous derivatives, including the resolution of challenging isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.comnih.gov

Table 3: GC-MS/MS Method for Furan Derivative Analysis

| Parameter | Condition/Value | Reference |

| Technique | SPME-GC-MS/MS | nih.gov |

| Column | HP-5MS | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Analytes | Furan and 10 derivatives | nih.gov |

| Separation Time | < 9.5 minutes | nih.gov |

| Recovery | 76-117% in various food matrices | nih.gov |

| Limit of Quantitation (LOQ) | 0.003-0.675 ng/g | nih.gov |

Emerging Analytical Technologies

The pursuit of greater resolving power, efficiency, and sustainability drives the development of new analytical technologies.

Comprehensive Two-Dimensional Chromatography

For highly complex samples, one-dimensional chromatography may not provide sufficient resolution. Comprehensive two-dimensional chromatography (2D-LC or GCxGC) addresses this limitation by subjecting the sample to two distinct separation stages. wikipedia.org In this technique, the effluent from the first column is collected in fractions and sequentially injected onto a second, orthogonal column (i.e., one with a different separation mechanism). wikipedia.orgyoutube.com

This approach dramatically increases the peak capacity, which is roughly the product of the peak capacities of the two individual dimensions. umn.edu Comprehensive two-dimensional gas chromatography (GCxGC) is particularly powerful for analyzing complex volatile mixtures, finding applications in environmental science, petroleum analysis, and flavor and fragrance profiling. wikipedia.org Similarly, comprehensive 2D-LC is gaining traction for the analysis of complex biological and pharmaceutical samples, offering significantly enhanced resolving power compared to conventional HPLC. youtube.comumn.edu

Deep Eutectic Solvents in Extraction

A significant trend in analytical chemistry is the development of greener, more sustainable methods. Deep Eutectic Solvents (DESs) represent a promising alternative to conventional volatile organic solvents for sample extraction. acs.orgmdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. acs.org

DESs have been successfully applied to the extraction of bioactive alkaloids from natural sources. researchgate.netnih.gov Their advantages include low toxicity, biodegradability, and high extraction efficiency, which can be tuned by altering the composition of the DES. mdpi.comresearchgate.net Studies have shown that factors such as the water content in the DES and the solid-to-liquid ratio can be optimized to maximize the extraction yield of target alkaloids. acs.orgnih.gov The use of DESs for the extraction of compounds like 4-(Furan-3-yl)piperidine from synthesis reaction mixtures or for purification represents a green and efficient emerging technology. researchgate.netnih.gov

Future Directions and Emerging Research Opportunities in Furan Piperidine Chemistry

Development of Innovative and Highly Efficient Synthetic Routes to Furan-Piperidine Scaffolds

The creation of furan-piperidine structures has traditionally relied on multi-step sequences. However, the future of synthesizing these scaffolds lies in the development of innovative, atom-economical, and highly efficient methodologies.

A significant area of development is the use of biomass-derived platform chemicals, such as furfural (B47365), for the sustainable production of piperidines. nih.govresearchgate.net A novel strategy involves the one-pot conversion of furfural to piperidine (B6355638) using a surface single-atom alloy (SSAA) catalyst, specifically Ru₁CoNP/HAP. nih.govresearchgate.net This cascade process, conducted in the presence of ammonia (B1221849) and hydrogen, proceeds through the reductive amination of furfural to furfurylamine, subsequent hydrogenation to tetrahydrofurfurylamine (B43090), and finally, a ring rearrangement to yield piperidine with high efficiency. nih.gov This approach not only reduces reliance on fossil fuels but also offers an ecologically improved pathway to N-heterocycles. nih.govresearchgate.net

Tandem reactions, which allow for the formation of multiple bonds in a single operation, are also gaining prominence. The tandem Prins cyclization reaction is a powerful method for constructing furan (B31954) and piperidine scaffolds. iitg.ac.inresearchgate.net These reactions can create complex fused and spirocyclic systems from simpler starting materials, demonstrating high stereoselectivity. iitg.ac.inresearchgate.net Another efficient strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a one-pot synthesis to directly form complex products. nih.gov MCRs are noted for their efficiency, practicality, and ability to generate diverse heterocyclic compounds in a single step, avoiding the drawbacks of many traditional methods that require harsh conditions or expensive catalysts. nih.gov

Recent advances in catalysis also offer streamlined routes. For instance, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net Such methods reduce the need for costly precious metals like palladium and simplify traditionally difficult synthetic pathways. news-medical.net

Table 1: Comparison of Modern Synthetic Routes to Piperidine Scaffolds

| Synthetic Strategy | Key Features | Advantages |

|---|---|---|

| Catalytic Conversion of Furfural | Utilizes a Ru₁CoNP/HAP catalyst in a one-pot cascade reaction. nih.govresearchgate.net | Sustainable (biomass-derived), high yield (up to 93%), mild conditions. nih.govresearchgate.net |

| Tandem Prins Cyclization | Constructs furan and piperidine scaffolds via tandem cyclization mechanisms. iitg.ac.inresearchgate.net | Forms complex fused and spirocyclic systems, stereoselective. iitg.ac.inresearchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single, one-pot reaction. nih.gov | High efficiency, practical, avoids harsh conditions and expensive catalysts. nih.gov |

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | A two-stage modular process to functionalize and build piperidine rings. news-medical.net | Drastically reduces the number of synthetic steps, less reliance on precious metals. news-medical.net |

Integration of Advanced Computational Approaches for Rational Design and Predictive Modeling of Novel Derivatives

The integration of computational chemistry is revolutionizing the design of novel furan-piperidine derivatives. These advanced approaches allow for the rational design and predictive modeling of compounds with desired properties, significantly accelerating the discovery process and reducing experimental costs.

Molecular docking studies are a key computational tool used to predict the binding interactions between a ligand, such as a furan-piperidine derivative, and a biological target, like an enzyme or receptor. nih.gov For example, in the development of potential therapeutics for Alzheimer's disease and diabetes, docking studies were conducted on fluorine-substituted piperidine derivatives to understand their binding mechanisms with target enzymes like α-glucosidase and cholinesterases. nih.gov Such analyses provide crucial insights into the structure-activity relationship (SAR), guiding the modification of the scaffold to enhance potency and selectivity. nih.govnih.gov

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties and structural features of known furan-piperidine derivatives, QSAR models can forecast the activity of yet-to-be-synthesized analogues. This allows researchers to prioritize the synthesis of the most promising candidates.

These computational methods are indispensable for exploring the vast chemical space accessible from the furan-piperidine core. They enable the in silico screening of virtual libraries of derivatives, identifying those with optimal electronic, steric, and pharmacokinetic profiles for specific applications, from medicinal chemistry to materials science.

Exploration of Unprecedented Chemical Transformations for Diverse Functionalization of the Furan-Piperidine Core

Future growth in furan-piperidine chemistry depends on the ability to selectively modify the core structure. Research is increasingly focused on exploring novel chemical transformations that allow for the precise and diverse functionalization of both the furan and piperidine rings.

The direct functionalization of C-H bonds is a powerful strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. nih.gov While the furan ring is sensitive to harsh conditions, new catalytic methods are being developed to functionalize its less reactive C-H bonds. nih.govresearchgate.net Similarly, site-selective C-H functionalization of the piperidine ring at the C2, C3, or C4 positions can be achieved by carefully selecting dirhodium catalysts, enabling the synthesis of a library of positional analogues from a single precursor. nih.gov

The furan moiety itself is a versatile synthon capable of undergoing a wide range of reactions. acs.org It can act as a diene in Diels-Alder cycloadditions, providing access to complex polycyclic structures. acs.org Furthermore, the furan ring can be opened under hydrolytic conditions to yield 1,4-dicarbonyl compounds, which can then be used in subsequent synthetic transformations. acs.org Recent studies have also explored the cycloaddition reactions of furan-2(5H)-ones, which can lead to functionalized piperidine derivatives. researchgate.net

These innovative transformations provide a toolkit for creating a vast array of furan-piperidine derivatives. By strategically modifying the core, chemists can fine-tune the molecule's properties for specific applications, generating novel compounds with unique biological activities or material characteristics. acs.org

Table 2: Key Functionalization Strategies for Furan-Piperidine Scaffolds

| Transformation | Target Ring | Description | Outcome |

|---|---|---|---|

| Catalytic C-H Functionalization | Piperidine & Furan | Direct replacement of a hydrogen atom with a functional group using a catalyst. researchgate.netnih.gov | Access to positional isomers and novel derivatives without pre-functionalization. nih.gov |

| Diels-Alder Cycloaddition | Furan | The furan ring acts as a 1,4-diene, reacting with a dienophile. acs.org | Formation of complex, bridged polycyclic systems. acs.org |

| Hydrolytic Ring Opening | Furan | Acid-catalyzed hydrolysis opens the furan ring. acs.org | Generates a 1,4-dicarbonyl compound for further synthesis. acs.org |

| aza-[3+3] Cycloaddition | Furanone Derivative | Reaction of tetronamides (derived from furanones) with unsaturated iminium salts. researchgate.net | Synthesis of functionalized piperidine derivatives. researchgate.net |

Implementation of Industrial-Scale Green Chemistry Methodologies for Sustainable Production of Furan-Piperidines

The principles of green chemistry are becoming essential for the large-scale production of chemicals. For furan-piperidines, this involves developing sustainable methodologies that are environmentally benign, economically viable, and scalable.

A major focus is the utilization of renewable feedstocks. numberanalytics.com Furan derivatives like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are platform chemicals that can be readily obtained from the dehydration of sugars found in abundant lignocellulosic biomass. mdpi.comresearchgate.net The catalytic conversion of these bio-derived furans into piperidines represents a significant step towards a sustainable chemical industry. nih.govresearchgate.net This approach minimizes the carbon footprint and moves away from petrochemical-based syntheses. rsc.org

Developing catalytic systems that operate under mild conditions and use non-noble metals is another key objective. While precious metals are often effective, their high cost can be a barrier to industrial application. Research into non-noble metal catalysts, such as those based on iron, cobalt, or nickel, is underway to find more economical alternatives for biomass valorization. nih.gov Furthermore, the design of one-pot reaction processes that couple multiple synthetic steps, such as the hydrolysis of biomass and the subsequent dehydration to a furan derivative, enhances efficiency and reduces waste. rsc.org The use of greener solvents, such as water or bio-derived solvents, and the development of catalyst recycling protocols are also crucial components of sustainable industrial production. researchgate.net

Broader Impact of Furan-Piperidine Derivatives in Fundamental Heterocyclic Chemistry, Materials Science, and Related Disciplines

While much of the interest in furan-piperidine derivatives has been driven by their potential in medicinal chemistry, their impact extends to several other scientific fields. nih.govnih.gov The unique combination of the electron-rich furan and the basic piperidine offers a versatile platform for fundamental research and new applications.

In materials science , furan-based monomers are used to create a wide variety of polymers, including polyesters and polyamides. researchgate.netcore.ac.ukscilit.com The incorporation of the furan-piperidine scaffold into polymer backbones could lead to novel materials with unique thermal, mechanical, or electronic properties. The furan ring's ability to participate in reversible Diels-Alder reactions opens the door to self-healing polymers and thermally responsive materials. core.ac.uk Furan derivatives are also being investigated for use in organic light-emitting diodes (OLEDs) and organic semiconductors, suggesting potential applications for functionalized furan-piperidines in electronics. nih.gov

In fundamental heterocyclic chemistry , the synthesis and reactivity of furan-piperidines provide fertile ground for discovering new reactions and understanding reaction mechanisms. acs.org The interplay between the two distinct heterocyclic rings within the same molecule presents interesting challenges and opportunities for selective chemical manipulation.

Furthermore, these derivatives have potential applications as ligands in catalysis and as intermediates for the synthesis of agrochemicals and specialty dyes. nih.govnumberanalytics.comslideshare.net The continued exploration of the furan-piperidine scaffold is poised to yield significant advancements across a broad spectrum of scientific and technological disciplines.

Q & A

Q. What are the recommended methods for synthesizing 4-(Furan-3-yl)piperidine hydrochloride with high purity, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves alkylation or amidation of the piperidine core, followed by salt formation with HCl. For example:

Use Schotten-Baumann conditions (e.g., NaOH in dichloromethane) for amidation .

Optimize reaction time and temperature to minimize byproducts (e.g., via HPLC monitoring).

Purify via recrystallization or column chromatography, ensuring ≥95% purity .

Yield optimization requires balancing stoichiometric ratios (e.g., furan-3-yl derivatives to piperidine precursors) and catalytic conditions (e.g., Pd catalysts for coupling reactions) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm furan and piperidine ring connectivity .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS for HCl adducts) .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

- HPLC-PDA to assess purity and detect impurities .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Maintain temperatures below –20°C for long-term stability .

- Avoid exposure to light (use amber glass) and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) optimize the synthesis pathway of this compound?

- Methodological Answer : Use quantum chemical calculations to:

Predict reaction intermediates and transition states (e.g., via Gaussian or ORCA software) .

Screen solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF vs. THF) .

Validate with experimental data (e.g., comparing predicted vs. observed yields) to refine computational parameters .

Q. How should researchers design biological activity studies for this compound, given its structural similarity to CNS-targeting piperidine analogs?

- Methodological Answer :

- Perform in vitro receptor binding assays (e.g., dopamine or serotonin receptors) using radioligand displacement .

- Use molecular docking (AutoDock Vina) to predict binding affinities to neurological targets .

- Conduct ADMET profiling (e.g., hepatic microsome stability, blood-brain barrier permeability) .

- Compare results with structurally related compounds (e.g., 4-phenylpiperidine derivatives) to establish SAR .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays) be systematically addressed?

- Methodological Answer :

- Standardize assay conditions (e.g., cell line, incubation time) to reduce variability .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors (e.g., solvent DMSO concentration) .

- Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Key Research Challenges and Recommendations

- Synthetic Scalability : Optimize catalytic systems (e.g., flow chemistry) to reduce step count .

- Biological Target Ambiguity : Use CRISPR-Cas9 knockout models to validate receptor specificity .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for shared protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.